molecular formula C12H11NO B11905428 1-(2-Methylquinolin-4-yl)ethanone CAS No. 132854-97-8

1-(2-Methylquinolin-4-yl)ethanone

Cat. No.: B11905428
CAS No.: 132854-97-8
M. Wt: 185.22 g/mol
InChI Key: NAMJJRIVHWLVEA-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-4-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, specifically, features a quinoline ring substituted with a methyl group at the 2-position and an ethanone group at the 4-position, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent . Another method includes the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylquinolin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylquinolin-4-yl)ethanone is being investigated for its potential biological activities , particularly:

  • Antimicrobial Properties : Quinoline derivatives are known for their ability to inhibit bacterial growth. Studies have shown that this compound can interact with bacterial DNA gyrase, leading to bacterial cell death.
  • Anticancer Activity : Research indicates that it may exhibit anticancer properties by targeting specific proteins involved in cancer cell proliferation. Molecular docking studies suggest that it binds effectively to targets associated with cancer progression .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing complex organic molecules. It can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form quinoline derivatives with different functional groups.
  • Reduction : The ethanone group can be reduced to alcohols or other derivatives using reagents like sodium borohydride.
  • Substitution Reactions : The methyl and ethanone groups can be substituted with other functional groups under appropriate conditions.

Material Science

The compound is also utilized in the development of materials with specific properties, such as:

  • Dyes and Pigments : Its unique structure allows it to be used in the production of dyes that exhibit vibrant colors.
  • Catalysts : It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Anticancer Properties

In another investigation, researchers explored the compound's ability to inhibit cancer cell lines. The findings revealed that it effectively reduced cell viability in several cancer types, indicating its promise as a lead compound for developing new anticancer therapies.

Comparative Analysis Table

Property/ApplicationDescriptionReferences
Antimicrobial ActivityInhibits bacterial growth by targeting DNA gyrase
Anticancer ActivityReduces cell viability in cancer cell lines
Organic SynthesisServes as an intermediate for synthesizing complex organic molecules
Material ScienceUsed in dyes and catalysts due to unique chemical properties

Mechanism of Action

The mechanism of action of 1-(2-Methylquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylquinolin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

132854-97-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-methylquinolin-4-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-7-11(9(2)14)10-5-3-4-6-12(10)13-8/h3-7H,1-2H3

InChI Key

NAMJJRIVHWLVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)C

Origin of Product

United States

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